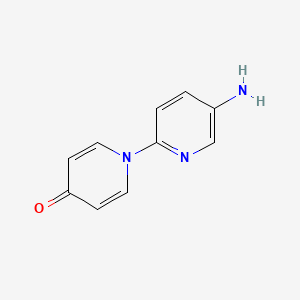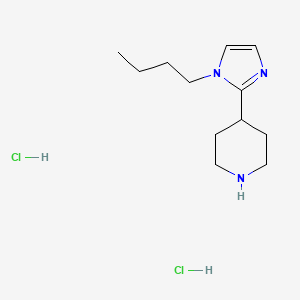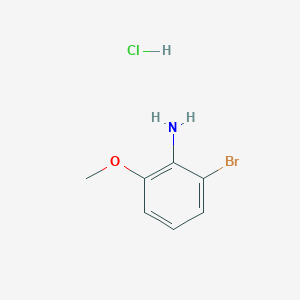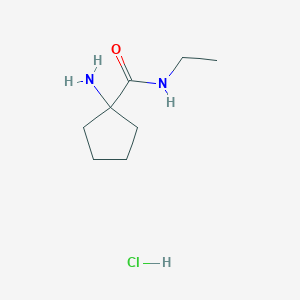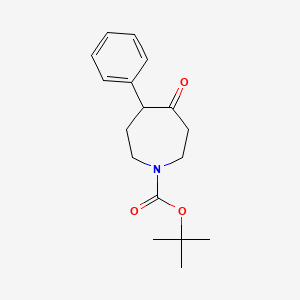![molecular formula C9H16ClNO2 B1528301 Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride CAS No. 1378270-90-6](/img/structure/B1528301.png)
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride
Descripción general
Descripción
“Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride” is a chemical compound with the IUPAC name “methyl (1R,3aR,6aS)-octahydrocyclopenta [c]pyrrole-1-carboxylate hydrochloride”. It has a molecular weight of 205.68 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The InChI code for “Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride” is1S/C9H15NO2.ClH/c1-12-9(11)8-7-4-2-3-6(7)5-10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8+;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride” is a powder that is stored at room temperature . Its molecular formula is C9H16ClNO2 and it has a molecular weight of 205.68 .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Transformations
Nucleophilic Addition to N-Acyliminium
The synthesis of derivatives of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate demonstrates the chemical reactivity of similar structures, involving nucleophilic addition to unstable N-acyliminium intermediates, which could be relevant for the synthesis or modification of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride. This method highlights the creation of heterocyclic rings, a foundational aspect in the development of new chemical entities (Seo Won-Jun et al., 1994).
Copper-Catalyzed Aerobic Methyl/Methylene Oxygenation
While not directly involving Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride, copper-catalyzed methods have been developed for the oxygenation of indoles and pyrroles, suggesting potential pathways for the functionalization or modification of related compounds, which could apply to the synthesis or derivative creation of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride (Yi‐Feng Wang et al., 2012).
Applications in Pharmaceuticals and Materials
Anticonvulsant Activity
Tetracyclic indole derivatives, which share structural similarities with Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride, have been synthesized and tested for anticonvulsant activity, indicating the potential pharmacological applications of such compounds (J. Stanton et al., 1983).
Supramolecular Organization
The study of meso-Octamethylcalix[4]pyrrole with a methyl-trialkylammonium anion exchanger, leading to the reversal of selectivity for sulfate extraction vs. nitrate, suggests the potential application of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride in supramolecular chemistry and material science, particularly in selective extraction processes (Christopher J. Borman et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first-aid measures, and disposal .
Propiedades
IUPAC Name |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-4-2-3-6(7)5-10-8;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGAYPKHZQNOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)
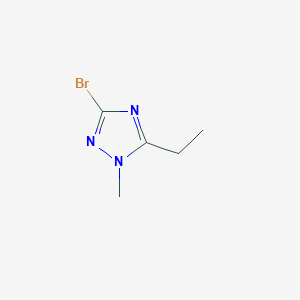
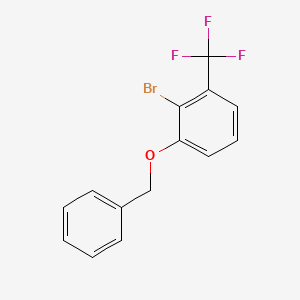
![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)
